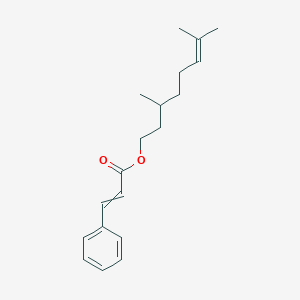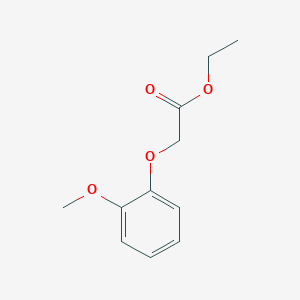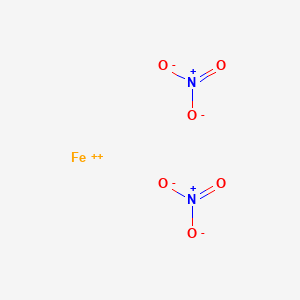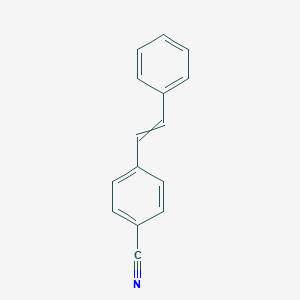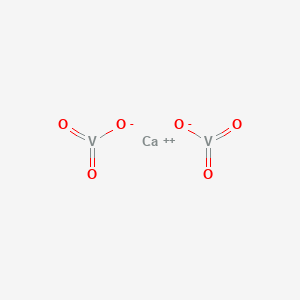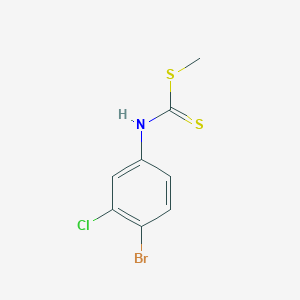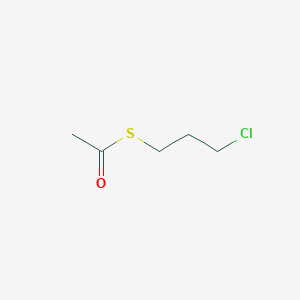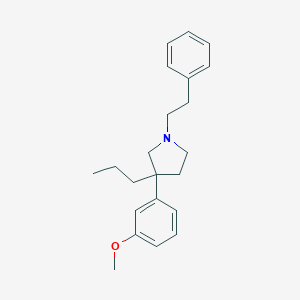
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine, also known as MPPP, is a synthetic opioid drug. It was first synthesized in the 1970s as a potential painkiller, but it was never approved for medical use due to its high potential for abuse and addiction. Despite its illegal status, MPPP has been used recreationally and has been associated with numerous cases of overdose and death.
Mechanism of Action
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine acts on the same receptors in the brain and nervous system as other opioids, such as morphine and heroin. It binds to mu-opioid receptors, which are responsible for producing feelings of pain relief and euphoria. However, 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has a much stronger binding affinity for these receptors than other opioids, which makes it more potent and more dangerous.
Biochemical and Physiological Effects
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine produces a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It also suppresses breathing and heart rate, which can lead to respiratory depression and cardiac arrest. Overdose on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine can be fatal, and there is no known antidote.
Advantages and Limitations for Lab Experiments
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, it also has several limitations, including its high potential for abuse and addiction, its illegal status, and the risks associated with handling hazardous chemicals.
Future Directions
There are several potential future directions for research on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids. One area of focus is the development of new treatments for opioid addiction and overdose, including medications that can reverse the effects of opioids and prevent fatal overdoses. Another area of focus is the development of new synthetic opioids that are less addictive and less dangerous than existing drugs. Finally, researchers are also exploring the use of 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids as research tools for understanding the mechanisms of addiction and overdose, and for developing new treatments for these conditions.
Synthesis Methods
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine is synthesized by the reaction of 1-phenethyl-4-piperidone with 3-(m-methoxyphenyl)propylmagnesium bromide, followed by reduction with lithium aluminum hydride. This synthesis method is relatively simple and straightforward, but it requires the use of hazardous chemicals and should only be performed by trained professionals in a controlled laboratory setting.
Scientific Research Applications
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has been the subject of numerous scientific studies due to its potential as a research tool for understanding the mechanisms of opioid addiction and overdose. Researchers have used 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine to study the effects of opioids on the brain and nervous system, as well as to develop new treatments for opioid addiction and overdose.
properties
CAS RN |
14176-78-4 |
|---|---|
Product Name |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine |
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C22H29NO/c1-3-13-22(20-10-7-11-21(17-20)24-2)14-16-23(18-22)15-12-19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI Key |
GUNPVEYXZXMUHW-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
synonyms |
3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





